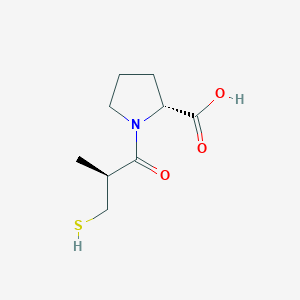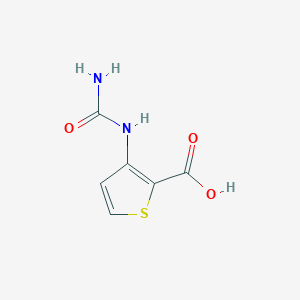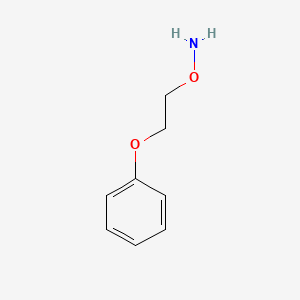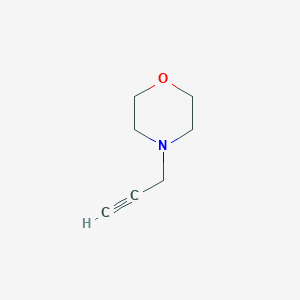
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid typically involves the conversion of an optically active D-(-)-3-mercapto-2-methyl-propionic acid, where the mercapto function is protected, into the corresponding acid chloride. This acid chloride is then reacted with an L-proline compound, and the protected mercapto group is liberated to obtain the desired proline derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to meet production demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and substituted products from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Primarily used as an ACE inhibitor for treating hypertension and heart failure.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes
Wirkmechanismus
The compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure. By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the active site of the ACE enzyme, where the compound binds and inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Captopril: Another ACE inhibitor with a similar mercapto group.
Enalapril: An ACE inhibitor that lacks the mercapto group but has a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific chemical structure, which includes both a mercapto group and a pyrrolidine ring. This combination provides distinct binding properties and potency as an ACE inhibitor compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H15NO3S |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |
InChI-Schlüssel |
FAKRSMQSSFJEIM-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |
Kanonische SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















